4-(Methylthio)-3-Nitrobenzoic Acid
Overview
Description
4-(Methylthio)-3-Nitrobenzoic Acid is an organic compound characterized by the presence of a methylthio group and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylthio)-3-Nitrobenzoic Acid typically involves the nitration of 4-(Methylthio)benzoic Acid. The process begins with the introduction of a nitro group into the aromatic ring of 4-(Methylthio)benzoic Acid using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions: 4-(Methylthio)-3-Nitrobenzoic Acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as halides, amines, or thiols.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products Formed:
Reduction: 4-(Methylamino)-3-Nitrobenzoic Acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Oxidation: 4-(Methylsulfinyl)-3-Nitrobenzoic Acid or 4-(Methylsulfonyl)-3-Nitrobenzoic Acid.
Scientific Research Applications
4-(Methylthio)-3-Nitrobenzoic Acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Methylthio)-3-Nitrobenzoic Acid is primarily determined by its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The methylthio group can participate in various biochemical pathways, influencing the compound’s overall activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 4-(Methylthio)benzoic Acid
- 3-Nitrobenzoic Acid
- 4-(Methylsulfinyl)-3-Nitrobenzoic Acid
- 4-(Methylsulfonyl)-3-Nitrobenzoic Acid
Comparison: 4-(Methylthio)-3-Nitrobenzoic Acid is unique due to the simultaneous presence of both the methylthio and nitro groups, which confer distinct chemical reactivity and potential biological activities. Compared to 4-(Methylthio)benzoic Acid, the nitro group introduces additional reactivity, allowing for a broader range of chemical transformations. In contrast to 3-Nitrobenzoic Acid, the methylthio group provides additional sites for chemical modification and potential interactions with biological targets.
Properties
IUPAC Name |
4-methylsulfanyl-3-nitrobenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S/c1-14-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZVSOOQLVSCDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64399-24-2 | |
Record name | 4-(Methylthio)-3-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64399-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-METHYLTHIO-3-NITROBENZOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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